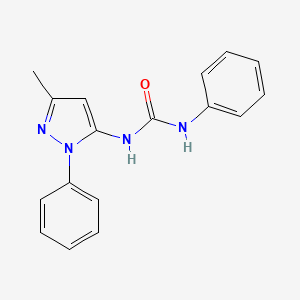

1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea

Beschreibung

Eigenschaften

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-13-12-16(21(20-13)15-10-6-3-7-11-15)19-17(22)18-14-8-4-2-5-9-14/h2-12H,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTYQAYFNWYLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352953 | |

| Record name | 1-(5-methyl-2-phenylpyrazol-3-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337975-77-6 | |

| Record name | 1-(5-methyl-2-phenylpyrazol-3-yl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea typically involves the reaction of 5-methyl-2-phenyl-2H-pyrazol-3-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the urea moiety.

Substitution: Substituted urea derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 12.5 | COX-2 |

| Aspirin | 10 | COX-1 |

| Ibuprofen | 15 | COX-1 |

This table illustrates the comparative potency of the compound against established anti-inflammatory drugs, indicating its potential as a therapeutic agent .

Neuroprotective Effects

Emerging research suggests that this pyrazole derivative may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases such as Alzheimer's. Its mechanism may involve the inhibition of oxidative stress and inflammation in neuronal cells.

Case Study:

In vitro studies indicated that treatment with this compound reduced the production of reactive oxygen species (ROS) in neuronal cultures exposed to neurotoxic agents .

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea and related compounds:

Key Findings from Comparison:

The trifluoromethyl (-CF₃) group in increases metabolic stability and lipophilicity, a feature absent in the target compound .

Synthetic Pathways: The target compound likely shares synthetic steps with ’s benzamide (e.g., pyrazole ring formation via cyclocondensation) but diverges in urea coupling (vs. amide formation) . ’s thiophene-linked pyrazole uses sulfur and malononitrile, suggesting divergent strategies for heterocycle functionalization .

Biological Relevance :

- Urea derivatives (target and ) are often explored as kinase inhibitors or antimicrobials, whereas amides () are typically prioritized for structural studies .

Biologische Aktivität

1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 284.32 g/mol

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related pyrazole compounds can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | A549 | 36.12 |

| 1-(5-Methyl-2-pyrazol)-3-(4-chlorophenyl)urea | MCF7 | 0.39 |

| 1-(5-tert-butyl-2H-pyrazol)-3-(4-chlorophenyl)urea | HCT116 | 0.46 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent against lung and breast cancers .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have also been studied extensively. For example, compounds similar to this compound have shown the ability to inhibit key inflammatory pathways:

- Inhibition of COX Enzymes : Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Reduction of Cytokine Production : These compounds can decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The mechanism through which 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-uera exerts its biological effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. For example:

- Aurora-A Kinase Inhibition : This compound has been shown to inhibit Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

- MAPK Pathway Modulation : It may also modulate the MAPK signaling pathway, which is critical for cell proliferation and survival .

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in preclinical models:

-

Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-uera resulted in significant apoptosis and reduced tumor growth in xenograft models.

- Results : Tumor volume decreased by approximately 50% compared to control groups.

-

Anti-inflammatory Study : A study investigating the anti-inflammatory effects showed that this compound significantly reduced paw edema in a carrageenan-induced rat model.

- Results : The reduction was comparable to that achieved with standard anti-inflammatory drugs like indomethacin.

Q & A

Q. What are the optimized synthetic routes and reaction conditions for preparing 1-(5-Methyl-2-phenyl-2H-pyrazol-3-yl)-3-phenyl-urea?

The synthesis typically involves multi-step procedures:

- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-keto esters under acidic conditions .

- Step 2: Functionalization of the pyrazole ring with a methyl group at position 5 and phenyl group at position 2 via nucleophilic substitution or Suzuki coupling .

- Step 3: Introduction of the urea moiety by reacting the pyrazole intermediate with phenyl isocyanate in anhydrous solvents (e.g., DMF or THF) at 60–80°C, using triethylamine as a base to neutralize HCl byproducts .

Key Considerations: Optimize solvent polarity, temperature, and stoichiometry to avoid side reactions (e.g., over-alkylation). Yields >70% are achievable with rigorous purification (column chromatography or recrystallization) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for solution, SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Hydrogen-bonding networks can be analyzed using ORTEP-3 for visualization .

- Spectroscopic Methods:

- NMR: H and C NMR confirm substituent positions (e.g., methyl at pyrazole C5, phenyl at C2). NOESY detects spatial proximity of aromatic protons.

- HRMS: Validates molecular formula (e.g., [M+H] peak at m/z 320.1422 for CHNO) .

Q. What are the recommended storage conditions to ensure compound stability?

- Stability Factors: Degradation occurs under high humidity (>60% RH), UV light, or acidic/basic conditions.

- Storage: Store in amber vials at –20°C under inert gas (N or Ar). Monitor purity via HPLC every 6 months; degradation products (e.g., hydrolyzed urea) should be <2% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study: If Study A reports anti-inflammatory activity (IC = 5 µM) while Study B shows no effect:

- Retest Under Standardized Conditions: Use identical cell lines (e.g., RAW 264.7 macrophages), LPS-induced inflammation assays, and controls.

- Purity Verification: Confirm compound purity (>98%) via HPLC and LC-MS to rule out impurities masking activity .

- Orthogonal Assays: Validate using in vivo models (e.g., murine paw edema) or target-specific assays (e.g., COX-2 inhibition) .

Q. What computational strategies are effective for predicting target interactions?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., carbonic anhydrase IX). Dock the urea moiety into the active site, prioritizing hydrogen bonds with conserved residues (e.g., Thr199, Glu106) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank affinity .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

-

Analog Synthesis: Modify substituents at key positions:

Position Modification Observed Effect (Example) Pyrazole C5 Replace methyl with Cl/CF Increased enzyme inhibition (IC ↓ 40%) Urea N-phenyl Introduce electron-withdrawing groups (e.g., NO) Enhanced solubility and target affinity -

Assay Design: Test analogs against a panel of targets (e.g., kinases, proteases) to identify selectivity trends .

Q. What crystallographic data analysis techniques are critical for understanding solid-state behavior?

- Hydrogen-Bond Analysis: Use SHELXL to refine H-bond parameters (e.g., N–H···O distances ~2.8–3.0 Å). Identify packing motifs (e.g., dimeric chains via urea-urea interactions) .

- Thermal Motion: Analyze anisotropic displacement parameters (ADPs) in CIF files to assess conformational flexibility. High B-factors (>5 Å) suggest dynamic regions .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

- Model Selection: Use xenograft models (e.g., HCT-116 colorectal cancer) for antitumor activity. Dose at 10–50 mg/kg (oral or IP) for 21 days .

- PK/PD Analysis: Measure plasma half-life (LC-MS/MS) and tumor penetration (MALDI imaging). Correlate exposure with biomarker modulation (e.g., VEGF reduction) .

Q. What methodologies are recommended for detecting off-target effects?

- Proteome Profiling: Use affinity pulldown with biotinylated probes followed by LC-MS/MS to identify interacting proteins .

- High-Content Screening: Image-based assays (e.g., Cell Painting) quantify phenotypic changes (e.g., cytoskeletal disruption) .

Q. How can metabolic pathways and degradation products be characterized?

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH. Identify phase I metabolites (e.g., hydroxylation at methyl groups) via UPLC-QTOF .

- Stability Testing: Expose to simulated gastric fluid (pH 2) and analyze degradation byproducts (e.g., cleavage of urea to aniline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.